molecular formula C12H17BrN2O2 B12745264 1-(2,5-Dimethoxy-4-bromophenyl)piperazine CAS No. 100939-87-5

1-(2,5-Dimethoxy-4-bromophenyl)piperazine

Cat. No.: B12745264
CAS No.: 100939-87-5
M. Wt: 301.18 g/mol
InChI Key: JLAQUWGWRNMYGA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a compound belonging to the phenylpiperazine class. It is known for its interaction with serotonin receptors and has been studied for its potential psychoactive effects. This compound is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring .

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine typically involves the reaction of 2,5-dimethoxyaniline with bromine to introduce the bromine atom at the 4-position. This is followed by the formation of the piperazine ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-bromophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2,5-Dimethoxy-4-bromophenyl)piperazine has been extensively studied for its scientific research applications:

    Chemistry: It is used as a reference compound in the synthesis and evaluation of new phenylpiperazine derivatives.

    Biology: The compound’s interaction with serotonin receptors makes it a valuable tool in studying neurotransmitter systems and their effects on behavior.

    Medicine: Research has explored its potential therapeutic applications in treating psychiatric disorders due to its psychoactive properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-bromophenyl)piperazine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical and pharmacological properties.

Properties

CAS No.

100939-87-5

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)piperazine

InChI

InChI=1S/C12H17BrN2O2/c1-16-11-8-10(12(17-2)7-9(11)13)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3

InChI Key

JLAQUWGWRNMYGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2CCNCC2)OC)Br

Origin of Product

United States

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